![molecular formula C22H30N6O B2712617 N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1203112-06-4](/img/structure/B2712617.png)
N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H30N6O and its molecular weight is 394.523. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the efficient synthesis of novel compounds related to N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide, exploring their chemical properties and potential applications in medicinal chemistry. For instance, Vijayakumar et al. (2014) detailed the synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines, which are structurally related to the compound of interest, showcasing a method for creating diverse chemical entities that could be further explored for various bioactivities (V. Vijayakumar, P. Karthikeyan, & S. Sarveswari, 2014).
Potential Pharmacological Applications
Research into the pharmacological applications of compounds structurally related to this compound has yielded promising results. Catalano et al. (2008) synthesized constrained analogues of tocainide, which showed significant potential as skeletal muscle sodium channel blockers, indicating a route for the development of antimyotonic agents. These findings suggest that modifications to the piperazine and pyrimidinyl moieties could lead to potent bioactivities relevant to muscle disorders (A. Catalano et al., 2008).
Anticancer Research
In the context of anticancer research, Mallesha et al. (2012) explored the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, suggesting that the core structure shared with this compound could be leveraged in designing novel anticancer agents (L. Mallesha et al., 2012).
Molecular Interaction Studies
Further, the study by Shim et al. (2002) on the molecular interaction of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insight into the potential molecular interactions of similar compounds, which could inform the design of targeted therapies for a range of conditions (J. Shim et al., 2002).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-17-7-6-8-19(18(17)2)25-22(29)28-13-11-27(12-14-28)21-15-20(23-16-24-21)26-9-4-3-5-10-26/h6-8,15-16H,3-5,9-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEFPDOACQFBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.